molecular formula C22H22N6O3S B2519722 N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 941991-20-4

N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2519722
CAS No.: 941991-20-4
M. Wt: 450.52
InChI Key: JKFBYZHVROQMIJ-UHFFFAOYSA-N
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Description

This compound belongs to the triazolo[4,5-d]pyrimidine class, characterized by a fused triazole-pyrimidine core. Key structural features include:

  • Triazolo-pyrimidine core: A 3-(4-methylbenzyl) substituent at position 3 of the triazole ring.
  • Acetamide side chain: A thioether linkage (-S-) at position 7 of the pyrimidine ring, connected to an N-(3,4-dimethoxyphenyl)acetamide group.
  • Molecular formula: Likely C₂₃H₂₄N₆O₃S (estimated based on analogs).

Triazolo-pyrimidines are often explored for kinase inhibition, anticancer, or antimicrobial activities. The 3,4-dimethoxyphenyl group may enhance solubility and binding interactions via hydrogen bonding or π-stacking, while the 4-methylbenzyl substituent balances lipophilicity and steric effects.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3S/c1-14-4-6-15(7-5-14)11-28-21-20(26-27-28)22(24-13-23-21)32-12-19(29)25-16-8-9-17(30-2)18(10-16)31-3/h4-10,13H,11-12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFBYZHVROQMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC(=C(C=C4)OC)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A triazolo-pyrimidine core.
  • A 3,4-dimethoxyphenyl group.
  • A thioacetamide moiety.

The molecular formula is C24H22N4O4SC_{24}H_{22}N_4O_4S, and it has a molecular weight of approximately 462.52 g/mol. The structural formula can be represented as follows:

N 3 4 dimethoxyphenyl 2 3 4 methylbenzyl 3H 1 2 3 triazolo 4 5 d pyrimidin 7 yl thio acetamide\text{N 3 4 dimethoxyphenyl 2 3 4 methylbenzyl 3H 1 2 3 triazolo 4 5 d pyrimidin 7 yl thio acetamide}

Anticancer Activity

Recent studies have indicated that compounds within the triazolo-pyrimidine class exhibit significant anticancer properties. For instance:

  • Inhibition of Tubulin Polymerization : Compounds similar to this compound have shown potent inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. For example, derivatives with similar scaffolds inhibited tubulin polymerization more effectively than combretastatin A-4 (CA-4), with IC50 values around 83 nM against various cancer cell lines including A549 and HeLa cells .

The mechanism through which this compound exerts its biological effects involves:

  • Cell Cycle Arrest : It has been observed that certain derivatives lead to G2/M phase arrest in cancer cells, promoting apoptosis through mitochondrial pathways .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole-containing compounds increase ROS levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .

Case Studies

  • HeLa Cells : In vitro studies demonstrated that the compound significantly inhibited HeLa cell growth with an IC50 value in the low micromolar range. The mechanism involved increased ROS levels and mitochondrial membrane potential decline .
  • Zebrafish Embryo Model : In vivo assessments using zebrafish embryos showed significant inhibition of tumor growth when treated with triazolo-pyrimidine derivatives similar to this compound .

Synthesis

The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the triazolo-pyrimidine core through cyclization reactions.
  • Introduction of the 3,4-dimethoxyphenyl group via nucleophilic substitution.
  • Coupling with thioacetamide to achieve the final product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table compares the target compound with two analogs from recent chemical databases ():

Compound Name Substituent (Triazolo Ring) Acetamide Aryl Group Molecular Formula Molecular Weight Notable Features
N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (Target) 4-methylbenzyl 3,4-dimethoxyphenyl C₂₃H₂₄N₆O₃S* ~472.5* High potential for hydrogen bonding (methoxy groups); moderate lipophilicity.
N-(4-acetylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide Ethyl 4-acetylphenyl C₁₆H₁₆N₆O₂S 356.4 Electron-withdrawing acetyl group; lower molecular weight.
2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide Benzyl 2-ethoxyphenyl C₂₁H₂₀N₆O₂S 420.5 Bulky benzyl substituent; ethoxy group may enhance membrane permeability.

*Estimated based on structural analogs.

Analysis of Substituent Effects

Triazolo Ring Modifications
  • Target (4-methylbenzyl) : The methyl group reduces steric hindrance compared to benzyl () while maintaining aromatic interactions.
  • Ethyl () : Smaller alkyl group likely increases metabolic stability but reduces hydrophobic interactions.
  • Benzyl () : Bulky substituent may hinder target binding but improve lipid solubility.
Acetamide Aryl Group
  • 3,4-Dimethoxyphenyl (Target) : Methoxy groups enhance solubility and electronic effects, favoring interactions with polar residues in biological targets.
  • 2-Ethoxyphenyl () : Ethoxy provides moderate hydrophobicity; ortho-substitution may sterically limit interactions.
Molecular Weight and Physicochemical Properties
  • The target compound’s higher molecular weight (~472.5) compared to analogs suggests increased complexity, which may impact bioavailability.
  • Methoxy groups (target) could improve water solubility over acetyl () or ethoxy () derivatives.

Research Implications and Gaps

  • Activity Prediction : The target’s dimethoxyphenyl group is favorable for kinase or receptor binding, but direct biological data are lacking.
  • Need for Experimental Validation : Physical properties (e.g., solubility, logP) and pharmacological profiles remain uncharacterized in the evidence.
  • Comparative Studies : Head-to-head evaluations with analogs are required to establish structure-activity relationships (SAR).

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